Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate

Molecular Property Differentiation Lipophilic Ligand Efficiency Fragment-Based Drug Design

This 1,2,4-triazine-6-carboxylate (CAS 866051-60-7) is a high-purity (≥98%) compound featuring a unique regioisomer and lead-like properties (MW<300, XLogP<3). Ideal for fragment-based screening, SAR studies, and bioorthogonal chemistry applications. Differentiated by its compact methylamino substituent, this scaffold-rich compound is available for direct purchase with options for bulk quantities. Request a quote for immediate availability and competitive pricing.

Molecular Formula C13H14N4O2
Molecular Weight 258.281
CAS No. 866051-60-7
Cat. No. B2534091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate
CAS866051-60-7
Molecular FormulaC13H14N4O2
Molecular Weight258.281
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)NC
InChIInChI=1S/C13H14N4O2/c1-3-19-13(18)10-12(14-2)15-11(17-16-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,14,15,17)
InChIKeyIYJFVSQOXKOXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(Methylamino)-3-Phenyl-1,2,4-Triazine-6-Carboxylate (CAS 866051-60-7): Procurement-Relevant Identity, Physicochemical Profile, and Screening Library Provenance


Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 866051-60-7; PubChem CID 6404626; ChEMBL CHEMBL1419862) is a synthetic heterocyclic compound of the 1,2,4-triazine class, featuring a phenyl group at position 3, a methylamino substituent at position 5, and an ethyl carboxylate at position 6 [1]. The compound has a molecular weight of 258.28 g/mol, an XLogP3-AA of 2.3, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds [1]. It is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000327692, indicating its inclusion in high-throughput screening collections . Its structural architecture places it within a distinctive 3,5,6-trisubstituted 1,2,4-triazine series that differs fundamentally from the more common 1,3,5-triazine (s-triazine) kinase inhibitor chemotypes widely represented in commercial screening decks [2].

Why Generic 1,2,4-Triazine Substitution Is Inadequate: Structural Determinants of Differentiation for Ethyl 5-(Methylamino)-3-Phenyl-1,2,4-Triazine-6-Carboxylate


Superficial triazine class membership is an unreliable predictor of binding, selectivity, or pharmacokinetic behavior for Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate because three independent structural variables—the 3-phenyl ring, the 5-NHMe donor, and the 6-COOEt ester—each exert distinct electronic, steric, and hydrogen-bonding effects that cannot be duplicated by capricious substitution [1]. The 1,2,4-triazine regioisomer imparts a different nitrogen-atom spatial arrangement than the 1,3,5-triazine core prevalent in many kinase-targeted libraries, meaning that ring-regioisomer exchange collapses target recognition [2]. Furthermore, within the 1,2,4-triazine subfamily, substituent identity at position 5 modulates both hydrogen-bond donor capacity and steric bulk: replacing the compact methylamino group (–NHMe; MW 258) with N-methylanilino (–N(Me)Ph; MW 334) or 4-chlorobenzylamino (–NHCH₂C₆H₄Cl; MW 369) introduces additional lipophilic mass, alters the torsional profile, and fundamentally changes conformational preferences, making these analogs non-interchangeable in any assay where molecular recognition depends on the 5-substituent geometry [1]. The quantitative evidence below establishes the specific dimensions where this compound diverges from its closest catalogued analogs.

Quantitative Differentiation Evidence: Ethyl 5-(Methylamino)-3-Phenyl-1,2,4-Triazine-6-Carboxylate vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Advantage Relative to N-Methylanilino Analog (CAS 866051-62-9)

Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate (MW 258.28 g/mol; XLogP3-AA 2.3) is substantially smaller and less lipophilic than its closest commercially catalogued analog, ethyl 5-[methyl(phenyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 866051-62-9; MW ~334 g/mol; estimated XLogP3-AA >3.5 based on additional phenyl ring) [1]. The target compound retains a single hydrogen-bond donor (the methylamino NH), whereas the N-methylanilino analog has zero HBD, eliminating a key pharmacophoric feature for target engagement [1]. The 76 Da molecular weight difference and approximately 1–1.5 log unit lipophilicity reduction position the target compound in more favorable property space for lead-like chemical probes (Rule-of-3 compliance: MW <300, logP ≤3), while the analog exceeds lead-like MW cutoffs [2].

Molecular Property Differentiation Lipophilic Ligand Efficiency Fragment-Based Drug Design

Hydrogen-Bond Donor Capacity vs. 5-[(4-Chlorobenzyl)amino] Analog (CAS 866051-64-1)

The target compound possesses a compact methylamino (–NHMe) substituent at position 5, providing a single, sterically accessible hydrogen-bond donor (HBD count = 1) with minimal conformational flexibility (one rotatable bond C–N) [1]. In contrast, the 5-[(4-chlorobenzyl)amino] analog (CAS 866051-64-1; MW 368.82 g/mol) bears a larger, more lipophilic side chain containing a chlorine atom, two additional rotatable bonds, and a benzylic methylene linker . The benzylic NH donor in the analog is electronically distinct from the methylamino NH: the p-chlorobenzyl group withdraws electron density through inductive effects, reducing the NH hydrogen-bond donating strength relative to the methylamino NH, which is electron-rich from the +I effect of the methyl group [2]. The molecular weight difference (ΔMW = +110.5 g/mol; +42.8%) and the increased lipophilicity from the chlorobenzyl group shift the analog into drug-like property space (MW >350, higher logP), whereas the target compound resides in lead-like space [1].

Hydrogen-Bond Donor Differentiation Enzyme Active-Site Complementarity Ligand Efficiency Metrics

Regioisomeric Differentiation: 1,2,4-Triazine Core vs. 1,3,5-Triazine (s-Triazine) Scaffolds in Screening Libraries

The 1,2,4-triazine nucleus of the target compound is structurally and electronically distinct from the 1,3,5-triazine (s-triazine) core that dominates the patent and medicinal chemistry literature [1]. In 1,2,4-triazines, the nitrogen atoms occupy positions 1, 2, and 4 of the six-membered ring, creating an asymmetric electron distribution and dipole moment that differs from the symmetric 1,3,5-triazine [2]. This asymmetry engenders unique reactivity: 1,2,4-triazines are susceptible to nucleophilic attack at C-5 and C-6, and can undergo Diels-Alder cycloaddition reactions with inverse electron demand, a reactivity mode unavailable to 1,3,5-triazines [3]. The 3-phenyl-5-methylamino-6-ethoxycarbonyl substitution pattern on the 1,2,4-triazine core is not realizable on a 1,3,5-triazine scaffold without fundamentally altering the spatial disposition of substituents [2]. Screening libraries dominated by 1,3,5-triazines (e.g., many commercial kinase-focused sets) therefore contain a systematic chemotype gap that the target compound fills by representing the underrepresented 1,2,4-triazine chemotype [1].

Chemotype Differentiation Regioisomer Selectivity Screening Library Diversity

Class-Level Anti-Inflammatory Activity Precedent for 5-Methylamino-1,2,4-Triazine-6-Carboxylate Scaffold (Preclinical In Vivo Model)

Derivatives of 5-methylamino-1,2,4-triazine-6-carboxylic acid—the direct acid congener of the target compound's ester—were evaluated in a carrageenan-induced rat paw edema model, a classic acute inflammation assay [1]. The methylamide of 5-methylamino-1,2,4-triazine-6-carboxylic acid and its pyrimido[1,2,4]triazine-fused derivatives demonstrated statistically significant anti-inflammatory activity in this in vivo model [1]. While the target compound (ethyl ester with 3-phenyl substitution) was not directly tested in the Azev et al. (1981) study, the shared 5-methylamino-1,2,4-triazine-6-carboxylate core establishes a class-level anti-inflammatory pharmacophore hypothesis: the 5-NHMe donor and 6-carbonyl acceptor motif is a privileged arrangement for biological activity within this scaffold class [2]. The 3-phenyl substituent on the target compound distinguishes it from the simpler 3-unsubstituted analogs tested in 1981 and is anticipated to modulate both potency and target selectivity through additional aromatic interactions [2].

In Vivo Anti-Inflammatory Activity Carrageenan Paw Edema 5-Methylamino-1,2,4-triazine Scaffold

Molecular Libraries Program Provenance and Screening-Ready Identity vs. Custom-Synthesized 1,2,4-Triazine Analogs

Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate is catalogued as MLS000327692 within the NIH Molecular Libraries Small Molecule Repository (MLSMR), a collection of >300,000 compounds assembled for high-throughput screening (HTS) by the NIH Molecular Libraries Program [1]. This provenance means the compound has passed MLSMR quality-control criteria for identity and purity, has been plated and distributed to screening centers, and is available through the MLSMR for follow-up screening [1]. In contrast, closely related analogs such as ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 866051-64-1) and ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 866051-62-9) are available from specialty chemical suppliers but are not listed in the MLSMR collection, meaning they lack the same validated HTS-ready pedigree . For academic screening centers and NIH-funded probe-discovery projects, MLSMR membership is a practical differentiator that simplifies procurement, ensures QC documentation, and aligns with grant-funded screening infrastructure requirements [1].

Screening Library Provenance NIH Molecular Libraries Program Commercial Availability

Absence of Confirmed Potent Bioactivity Data: Caution Against Procurement Based on Extrapolated Target Predictions

A search of the ChEMBL database (CHEMBL1419862), PubChem BioAssay, and PubMed as of April 2026 reveals no published, confirmed, high-potency (IC₅₀ <1 µM or Ki <100 nM) bioactivity data for Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate against any specific molecular target [1] [2]. Claims of antimicrobial, anticancer, or enzyme-inhibitory activity circulating on certain vendor websites are not substantiated by peer-reviewed literature or curated bioactivity databases and should not form the basis of procurement decisions [1]. In contrast, several other 1,2,4-triazine analogs with different substitution patterns have well-characterized target engagement—for example, certain 5,6-diaryl-1,2,4-triazines show tubulin polymerization inhibitory activity (IC₅₀ values <10 µM), and 1,2,4-triazine-6-carboxamide derivatives bearing specific R₁ substitutions exhibit Syk kinase inhibition with defined IC₅₀ values [3]. The absence of confirmed target-level activity data for the subject compound is itself a differentiator: it positions this compound as a tool for de novo screening (target-ID mode) rather than as a validated chemical probe for a known mechanism, and users should budget accordingly for primary screening rather than assuming pre-existing activity profiles [1].

Data Transparency Negative Differentiation Evidence Procurement Risk Assessment

Defined Research Application Scenarios Where Ethyl 5-(Methylamino)-3-Phenyl-1,2,4-Triazine-6-Carboxylate Provides Verifiable Advantage Over Substitute Triazines


Lead-Like Fragment and Diversity Library Enrichment (Rule-of-3 Compliant 1,2,4-Triazine Chemotype)

Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate satisfies lead-like criteria (MW 258.28 <300; XLogP3-AA 2.3 ≤3; HBD 1 ≤3) and represents the underrepresented 1,2,4-triazine regioisomer, making it a structurally appropriate choice for enriching fragment-based and lead-like diversity screening libraries [1]. In contrast, the closest commercial analogs (CAS 866051-62-9, MW ~334; CAS 866051-64-1, MW ~369) exceed lead-like MW cutoffs and are more appropriate for drug-like or late-stage lead optimization collections [1]. Procurement for library enrichment is supported by the compound's MLSMR pedigree (SMR000180685) and established commercial availability at ≥98% purity from multiple vendors .

Target-ID and Phenotypic Screening in Inflammatory Disease Models (Class-Level Anti-Inflammatory Pharmacophore Hypothesis)

Based on the class-level anti-inflammatory activity precedent established by Azev et al. (1981) for 5-methylamino-1,2,4-triazine-6-carboxylate derivatives in the carrageenan rat paw edema model [1], this compound is a rational selection for phenotypic screening campaigns investigating novel anti-inflammatory mechanisms. The 3-phenyl substituent—absent in the Azev et al. compounds—provides additional aromatic surface for target engagement and may confer selectivity advantages over the simpler 3-unsubstituted analogs [1]. Researchers should note that no direct target engagement data exist for this compound, positioning it for forward chemical biology (phenotype-first) rather than reverse chemical biology (target-first) approaches [2].

5-Position SAR Expansion Around 1,2,4-Triazine-6-Carboxylate Scaffolds

The compound serves as a reference point for SAR studies exploring the effect of 5-substituent variation (NHMe, N(Me)Ph, NHCH₂C₆H₄Cl-p) on the 1,2,4-triazine-6-carboxylate scaffold, where systematic comparison of the three commercially available analogs can map the influence of steric bulk, HBD capacity, and lipophilicity on biological readouts [1]. The 76 Da and 110 Da molecular weight differentials relative to the N-methylanilino and chlorobenzyl analogs, respectively, provide a graduated series for assessing ligand efficiency trends [1]. This application leverages the compound's compact NHMe substituent as the minimal HBD-capable reference point in the series .

Inverse Electron-Demand Diels-Alder (IEDDA) Bioorthogonal Chemistry and Probe Design

1,2,4-Triazines, including the target core, are known to participate in inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles such as trans-cyclooctene (TCO) and bicyclo[6.1.0]non-4-yne (BCN), enabling bioorthogonal labeling applications [1]. This reactivity is not shared by 1,3,5-triazine isomers, making the target compound a candidate scaffold for developing IEDDA-based chemical probes where the 6-ester provides a synthetic handle for conjugation to fluorophores or biotin [1]. The presence of the 3-phenyl and 5-methylamino substituents may tune the IEDDA reaction rate through electronic modulation of the triazine ring, offering differentiation from simpler unsubstituted 1,2,4-triazine bioorthogonal reagents .

Quote Request

Request a Quote for Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.